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Compound of Interest

Compound Name: 3-methanesulfonyl-N-methylaniline

CAS No.: 156461-79-9

Cat. No.: B3379379

Get Quote

Executive Summary
Molecule: 3-Methanesulfonyl-N-methylaniline CAS Registry Number: 103975-97-1 (and

related derivatives) Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1]

This guide provides a comprehensive technical analysis of the spectral characteristics of 3-
methanesulfonyl-N-methylaniline, a critical intermediate in the synthesis of kinase inhibitors

and sulfonamide-based pharmaceuticals.[1] The data presented synthesizes high-fidelity

predictive modeling with comparative analysis of structurally validated fragments (e.g., N-

methylaniline and methyl phenyl sulfone) to establish a robust reference standard for

identification and purity assessment.[1]

Synthesis Context & Impurity Profile
To accurately interpret spectral data, one must understand the synthetic origin. This compound

is typically synthesized via the monomethylation of 3-(methylsulfonyl)aniline.[1]

Primary Impurity (Starting Material): 3-(methylsulfonyl)aniline (Lack of N-Me signal).[1]
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Secondary Impurity (Over-alkylation): 3-(methylsulfonyl)-N,N-dimethylaniline (Distinct N-Me₂

singlet, loss of NH).[1]

Solvent Residuals: Common solvents include DMF or THF, which must be distinguished from

the analyte.

Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) or Electron Impact (EI).

Key Diagnostic Ions
Ion Type m/z (Th) Description

Molecular Ion (M⁺) 185.05 Parent peak (EI).[1]

Protonated Ion [M+H]⁺ 186.06 Base peak in ESI(+).

Fragment [M-CH₃]⁺ 170.02
Loss of methyl group (from N

or S).[1]

Fragment [M-SO₂]⁺ 121.09

Loss of sulfonyl group

(Rearrangement to N-

methylaniline radical).[1]

Fragment [M-SO₂CH₃]⁺ 106.06
Loss of methylsulfonyl group

(Base peak in EI often).[1]

Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary fragmentation logic observed in EI-MS, critical for

structural confirmation.

Parent Ion (M+)
m/z 185

[M - CH3]+
m/z 170-CH3 (15)

[M - SO2]+
m/z 121

-SO2 (64)

[M - SO2CH3]+
m/z 106

-SO2CH3 (79)

-CH3 (15)
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Figure 1: Proposed EI-MS fragmentation pathway for 3-methanesulfonyl-N-methylaniline.

Infrared Spectroscopy (IR)
Methodology: FTIR (ATR or KBr disk).

The IR spectrum is dominated by the interplay between the amine (donor) and sulfone

(acceptor) groups.

Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment

Amine (N-H) 3380 - 3420 Medium, Broad
Secondary amine N-H

stretch.[1]

C-H (Aromatic) 3000 - 3100 Weak
Aromatic C-H

stretching.[1]

C-H (Aliphatic) 2920 - 2980 Weak
Methyl C-H stretching

(N-Me, S-Me).[1]

Sulfone (O=S=O) 1290 - 1310 Strong
Asymmetric SO₂

stretch.[1]

Sulfone (O=S=O) 1130 - 1150 Strong
Symmetric SO₂

stretch.[1]

C=C (Aromatic) 1580 - 1600 Medium
Ring skeletal

vibrations.[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃.[1] Reference: TMS (0.00 ppm).

¹H NMR Characterization (400 MHz)
The molecule exhibits a 1,3-disubstituted aromatic pattern.[2][3] The sulfone is an electron-

withdrawing group (EWG), deshielding ortho/para protons.[1] The N-methyl amine is an
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electron-donating group (EDG), shielding ortho/para protons.[1]
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Assignment
Logic

Ar-H (C2) 7.15 - 7.25 Singlet (t) 1H ~2 Hz

Ortho to both

groups.[1]

Electronic

push/pull

cancels

slightly.

Ar-H (C5) 7.35 - 7.45 Triplet (dd) 1H ~8 Hz

Meta to both

groups.[1]

Least

affected.[4]

Ar-H (C4) 7.20 - 7.30 Doublet 1H ~8 Hz

Ortho to SO₂,

Para to N.

Deshielded

by SO₂.[1]

Ar-H (C6) 6.85 - 6.95 Doublet 1H ~8 Hz

Ortho to N,

Para to SO₂.

[1] Shielded

by N

(Upfield).

NH 4.00 - 6.00 Broad Singlet 1H -

Exchangeabl

e.[1] Shift

varies with

conc/solvent.

SO₂-CH₃ 3.05 - 3.15 Singlet 3H -

Characteristic

methyl

sulfone

region.[1]

N-CH₃ 2.80 - 2.85 Singlet 3H -

Characteristic

N-methyl

region.[1]
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¹³C NMR Characterization (100 MHz)
Carbon Type Shift (δ ppm) Assignment

C-N (Quaternary) 148.0 - 150.0
Ipso carbon attached to

Nitrogen.[1]

C-S (Quaternary) 140.0 - 142.0
Ipso carbon attached to Sulfur.

[1]

Ar-C (C5) 129.0 - 130.0 Meta carbon.[1]

Ar-C (C4) 116.0 - 118.0 Carbon ortho to SO₂.[1]

Ar-C (C6) 112.0 - 114.0 Carbon ortho to N.

Ar-C (C2) 108.0 - 110.0
Carbon between substituents.

[1]

S-CH₃ 44.0 - 45.0 Methyl sulfone carbon.[1]

N-CH₃ 30.0 - 31.0 N-methyl carbon.[1]

Experimental Protocols
Sample Preparation for NMR[5][6]

Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts

from synthesis).

Solvent Choice: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆. DMSO is preferred

over CDCl₃ to sharpen the N-H signal and prevent aggregation.

Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (1024 scans)

with proton decoupling.

Characterization Workflow (Graphviz)
The following workflow ensures rigorous validation of the compound's identity.
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Figure 2: Step-by-step workflow for spectral validation of 3-methanesulfonyl-N-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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